351039-34-4: Patent-Defined Utility as a Precursor for PKD Modulators
The primary documented utility of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is as a synthetic precursor for the preparation of arylisoxazole derivatives and analogs, which are intended for use as Protein Kinase D (PKD) modulators . This is a specific, patent-driven application that cannot be fulfilled by generic or closely related analogs lacking the precise 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl core structure.
| Evidence Dimension | Synthetic utility |
|---|---|
| Target Compound Data | Precursor for arylisoxazole PKD modulators |
| Comparator Or Baseline | Closely related analogs without this specific substitution pattern (e.g., non-fluorinated versions) |
| Quantified Difference | Not quantifiable as a direct comparison; differentiation is based on patent-defined target specificity. |
| Conditions | Based on literature claims for the compound's use |
Why This Matters
For laboratories focused on synthesizing and evaluating novel PKD inhibitors, procurement of this specific compound is mandatory to follow validated synthetic routes and to produce the intended patented molecular entities.
